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Introduction: Hyperuricemia, characterized by elevated serum uric acid levels, is a primary

cause of gout and is associated with cardiovascular and renal diseases. The renal urate

transporter 1 (URAT1), responsible for the majority of uric acid reabsorption in the kidneys, is a

key therapeutic target.[1] While uricosuric agents like benzbromarone are effective, concerns

over off-target effects and toxicities, such as hepatotoxicity linked to mitochondrial impairment,

have spurred the search for safer alternatives.[2][3] Dotinurad (formerly FYU-981) was

discovered by Fuji Yakuhin Co., Ltd. through a strategic effort to create a novel uricosuric agent

with high potency and an improved safety profile.[2][4] This was achieved by designing new

phenol derivatives with a 1,1-dioxo-1,2-dihydro-3H-1,3-benzothiazole scaffold, moving away

from the bis-aryl ketone structure of benzbromarone to mitigate its associated risks.[2]

Mechanism of Action
Dotinurad is a potent and highly selective urate reabsorption inhibitor (SURI).[5] Its primary

mechanism is the inhibition of the URAT1 transporter located on the apical membrane of renal

proximal tubule cells.[1][6] By blocking URAT1, dotinurad prevents the reabsorption of uric

acid from the glomerular filtrate back into the bloodstream, thereby promoting its excretion in

the urine and lowering serum uric acid levels.[7][8]

A key feature of Dotinurad is its high selectivity for URAT1 over other transporters involved in

urate secretion, such as the ATP-binding cassette subfamily G member 2 (ABCG2) and organic

anion transporters 1 and 3 (OAT1/OAT3).[5][9] This selectivity is believed to result in a more
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efficient net excretion of uric acid compared to less selective agents, which may simultaneously

inhibit both reabsorption and secretion pathways.[10]

Recent studies suggest a dual-inhibition mechanism for Dotinurad:

Cis-inhibition: Competitive binding to the extracellular domain of URAT1, directly blocking

uric acid from accessing the transporter.[11]

Trans-inhibition: A unique mechanism where intracellularly accumulated Dotinurad
inactivates URAT1 from the inside by attenuating the efflux of monocarboxylates, which is

the necessary exchange for uric acid uptake. This potentiates its inhibitory effect beyond

what is estimated from simple competitive binding.[11][12]

Caption: Mechanism of Dotinurad action on renal urate transport.

Preclinical Development
In Vitro Selectivity and Potency
Dotinurad's inhibitory activity was evaluated against URAT1 and other key urate transporters.

The results demonstrated its high potency for URAT1 and significantly weaker activity against

ABCG2, OAT1, and OAT3, establishing its profile as a selective urate reabsorption inhibitor

(SURI).[7]

Table 1: In Vitro Inhibitory Activity of Dotinurad and Other Uricosuric Agents
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Compound
URAT1 IC₅₀
(µM)

ABCG2 IC₅₀
(µM)

OAT1 IC₅₀
(µM)

OAT3 IC₅₀
(µM)

URAT1
Selectivity
Ratio (vs.
OAT1/3/AB
CG2)

Dotinurad 0.0372 4.16 4.08 1.32 ~35-112x

Benzbromaro

ne
0.190 >10 0.282 0.101 ~0.5-1.5x

Lesinurad 30.0 >100 12.8 7.21 ~0.2-0.4x

Probenecid 165 >100 11.2 19.8 ~0.07-0.12x

Source: Data compiled from Taniguchi T, et al. J Pharmacol Exp Ther. 2019.[7]

In Vivo Pharmacodynamics in Cebus Monkeys
Studies in Cebus monkeys, a relevant non-human primate model for uric acid metabolism,

confirmed the potent uricosuric effect of Dotinurad. A single oral administration resulted in a

dose-dependent decrease in plasma urate levels and a corresponding increase in the fractional

excretion of urate (FEUA).[7]

Table 2: Pharmacodynamic Effects of Dotinurad in Cebus Monkeys (4 hours post-dose)

Treatment Group Dose (mg/kg)
Change in Plasma
Urate (%)

Increase in FEUA
(%)

Vehicle Control - - -

Dotinurad 1 -23% +50%

Dotinurad 5 -35% +110%

Dotinurad 30 -50% +180%

Benzbromarone 30 Modest Effect Not specified

Source: Data compiled from Taniguchi T, et al. J Pharmacol Exp Ther. 2019.[7]
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Key Experimental Protocols
In Vitro URAT1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds

on URAT1-mediated uric acid transport.

Methodology:

Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured

under standard conditions. Cells are transiently transfected with a plasmid vector

containing the full-length cDNA of human URAT1 (SLC22A12). Mock-transfected cells

(without the URAT1 gene) are used as a negative control.

Uptake Assay:

Transfected cells are seeded into 24-well plates and grown to confluence.

Cells are pre-incubated for 15 minutes in a chloride-free buffer (e.g., Hanks' Balanced

Salt Solution with gluconate salts) containing various concentrations of the test

compound (e.g., Dotinurad).

The uptake reaction is initiated by adding the same buffer containing a fixed

concentration of [¹⁴C]-labeled uric acid (e.g., 50 µM).

The incubation is carried out for a short period (e.g., 15 minutes) at 37°C.

Termination and Measurement:

The uptake is stopped by rapidly washing the cells three times with ice-cold buffer to

remove extracellular radiolabel.

Cells are lysed using a solution such as 0.1 N NaOH or 1% SDS.

The radioactivity within the cell lysate is quantified using a liquid scintillation counter.

Data Analysis: The uptake measured in mock-transfected cells is subtracted from that in

URAT1-transfected cells to determine the specific URAT1-mediated transport. The
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percentage of inhibition at each compound concentration is calculated relative to the

vehicle control. IC₅₀ values are determined by fitting the data to a four-parameter logistic

curve.

Protocol based on methods described in Taniguchi T, et al. (2019) and recent cryo-EM

studies.[7][13]

In Vivo Pharmacodynamics in Cebus Monkeys
Objective: To evaluate the uric acid-lowering (uricosuric) effects of Dotinurad in a relevant

animal model.

Methodology:

Animals: Adult male Cebus monkeys are used. Animals are housed individually and

acclimated before the study.

Dosing: Animals are fasted overnight. Test compounds (Dotinurad, Benzbromarone) or

vehicle (e.g., 0.5% methylcellulose solution) are administered orally via gavage.

Sample Collection:

Blood samples are collected from a peripheral vein at pre-dose and at multiple time

points post-dose (e.g., 1, 2, 4, 8, 24 hours). Plasma is separated by centrifugation.

Urine is collected over specified intervals (e.g., 0-4 hours, 4-8 hours) using metabolic

cages.

Biochemical Analysis:

Plasma and urine samples are analyzed for uric acid and creatinine concentrations

using standard enzymatic or HPLC methods.

Data Analysis:

Plasma urate levels are reported as a percentage change from baseline (pre-dose).
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The fractional excretion of urate (FEUA) is calculated using the formula: FE_UA (%) =

(Urine Urate × Plasma Creatinine) / (Plasma Urate × Urine Creatinine) × 100.

Protocol based on methods described in Taniguchi T, et al. (2019).[7]

Clinical Development
Dotinurad has undergone extensive clinical evaluation, primarily in Japan, demonstrating

robust efficacy and a favorable safety profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b607185?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607185?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

